molecular formula C14H9Cl2NO3 B6409070 2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid, 95% CAS No. 1261935-36-7

2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid, 95%

Cat. No. B6409070
CAS RN: 1261935-36-7
M. Wt: 310.1 g/mol
InChI Key: BDOMZBZCYJGKIE-UHFFFAOYSA-N
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Description

2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid, or 2-CPCBA, is a chemical compound used in a variety of scientific research applications. It is a white solid that is soluble in organic solvents and insoluble in water. It is a useful compound for a variety of laboratory experiments due to its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations.

Scientific Research Applications

2-CPCBA has a variety of scientific research applications. It is used as a substrate in the study of enzymes, as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals. It is also used to study the effects of the compound on the human body, such as its effects on the nervous system and its potential as a therapeutic drug.

Mechanism of Action

2-CPCBA acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in the levels of acetylcholine, which has a variety of effects on the body. These effects can include increased alertness, improved cognitive function, and increased muscular contraction.
Biochemical and Physiological Effects
2-CPCBA has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved cognitive function, and increased muscular contraction. It has also been shown to act as an antagonist of the neurotransmitter serotonin, which can lead to decreased anxiety and depression. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

2-CPCBA has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive option for research studies. Additionally, it is relatively easy to synthesize, which makes it a convenient compound for use in experiments. However, there are some limitations to its use. For example, the compound is not very stable, so it must be stored in an airtight container in order to maintain its integrity. Additionally, it can be toxic if ingested, so it must be handled with care.

Future Directions

The potential future directions for research involving 2-CPCBA are vast. One potential direction is to further investigate the biochemical and physiological effects of the compound on the human body. Additionally, further research could be done to investigate the potential therapeutic applications of the compound, such as its use as an anti-inflammatory or antidepressant. Additionally, research could be done to investigate the potential uses of the compound as an enzyme inhibitor, as well as its potential applications in organic synthesis and pharmaceutical synthesis. Finally, research could be done to investigate the potential toxicity of the compound and ways to reduce its toxicity.

Synthesis Methods

2-CPCBA can be synthesized using a three-step process. The first step involves the reaction of 4-chlorophenol and 3-chloro-2-methylpropanoic acid in the presence of a base, such as potassium carbonate, to form a chloroformate ester. The second step involves the reaction of the chloroformate ester with aqueous sodium hydroxide to form a sodium salt. The third step involves the reaction of the sodium salt with 6-chlorobenzoic acid to form 2-CPCBA.

properties

IUPAC Name

2-(3-carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOMZBZCYJGKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691602
Record name 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid

CAS RN

1261935-36-7
Record name 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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